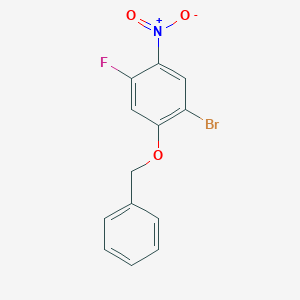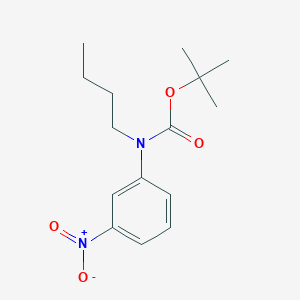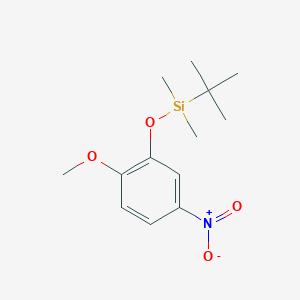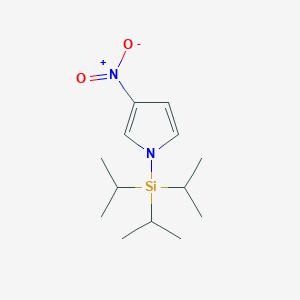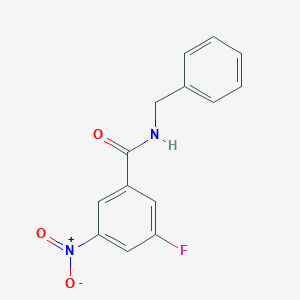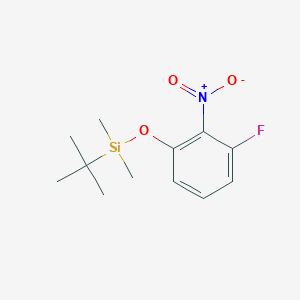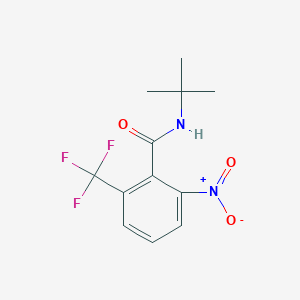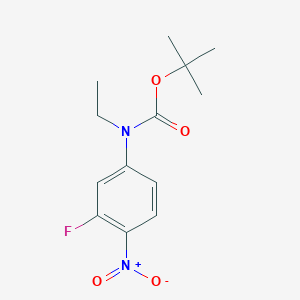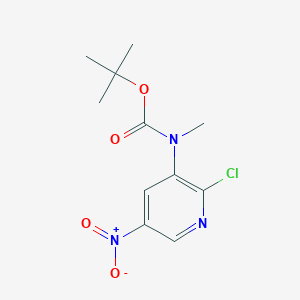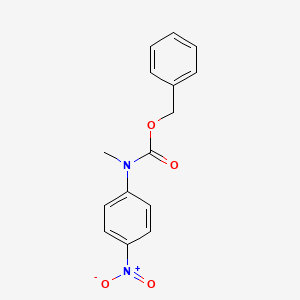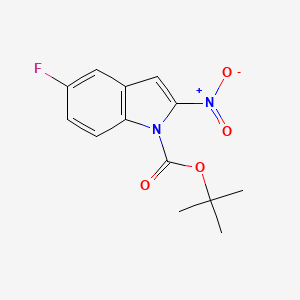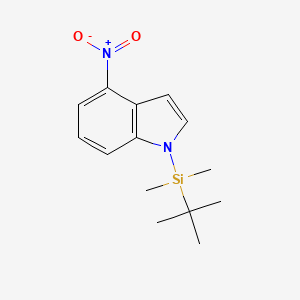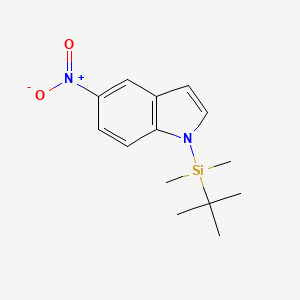
1-(tert-butyldimethylsilyl)-5-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyldimethylsilyl)-5-nitro-1H-indole is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an indole ring, which also contains a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyldimethylsilyl)-5-nitro-1H-indole typically involves the protection of the indole nitrogen with a TBDMS group followed by nitration at the 5-position. The general synthetic route can be summarized as follows:
Protection of Indole Nitrogen: The indole nitrogen is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Nitration: The protected indole is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of sulfuric acid and nitric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyldimethylsilyl)-5-nitro-1H-indole can undergo various chemical reactions, including:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Tetra-n-butylammonium fluoride, acidic conditions (e.g., acetic acid/water mixture).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products Formed
Reduction: 1-(tert-Butyldimethylsilyl)-5-amino-1H-indole.
Substitution: Free indole.
Coupling Reactions: Various substituted indoles depending on the coupling partners.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-5-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(tert-butyldimethylsilyl)-5-nitro-1H-indole depends on its specific applicationThe nitro group can undergo reduction to form an amino group, which can participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyldimethylsilyl)-1H-indole: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Nitro-1H-indole: Lacks the TBDMS protecting group, making the indole nitrogen more reactive and less selective in reactions.
1-(tert-Butyldimethylsilyl)-5-amino-1H-indole: The amino group provides different reactivity compared to the nitro group.
Uniqueness
1-(tert-Butyldimethylsilyl)-5-nitro-1H-indole is unique due to the presence of both the TBDMS protecting group and the nitro group. This combination allows for selective reactions at the indole nitrogen and the 5-position, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl-dimethyl-(5-nitroindol-1-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2Si/c1-14(2,3)19(4,5)15-9-8-11-10-12(16(17)18)6-7-13(11)15/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJPTIAVXQJGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
